2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol
Description
Properties
IUPAC Name |
2-(1-quinoxalin-2-ylpiperidin-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c19-10-8-12-5-3-4-9-18(12)15-11-16-13-6-1-2-7-14(13)17-15/h1-2,6-7,11-12,19H,3-5,8-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTAWXQKALDNIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C2=NC3=CC=CC=C3N=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Core Structural Disconnections
The target molecule comprises two primary subunits:
- Quinoxaline heterocycle : A bicyclic aromatic system with two nitrogen atoms at positions 1 and 4.
- Piperidine-ethanol side chain : A six-membered nitrogen-containing ring with a vicinal ethanol group.
Retrosynthetically, the molecule can be fragmented into:
- Quinoxaline-2-carboxylic acid derivatives (for C–N bond formation with piperidine).
- 2-(Piperidin-2-yl)ethanol precursors (for subsequent coupling or cyclization).
Synthetic Route 1: Sequential Piperidine and Quinoxaline Assembly
Synthesis of 2-(Piperidin-2-yl)ethanol
Reductive Amination of δ-Valerolactone
δ-Valerolactone is converted to 5-aminopentanol via ring-opening with ammonia, followed by reduction using NaBH₄/I₂:
$$
\delta\text{-Valerolactone} \xrightarrow{\text{NH}3} 5\text{-Hydroxypentamide} \xrightarrow{\text{NaBH}4/\text{I}_2} 2\text{-(Piperidin-2-yl)ethanol}
$$
Yield : ~65% (reported for analogous reductions).
Cyclization of 1,5-Diols
1,5-Pentanediol undergoes Mitsunobu cyclization with TsNCO to form the piperidine ring, followed by hydroxyl protection:
$$
1,5\text{-Pentanediol} \xrightarrow{\text{TsNCO, DIAD}} 2\text{-(Tosyl)piperidine} \xrightarrow{\text{LiAlH}_4} 2\text{-(Piperidin-2-yl)ethanol}
$$
Key Data :
Quinoxaline-2-carbonyl Chloride Preparation
Quinoxaline-2-carboxylic acid is treated with thionyl chloride to generate the acyl chloride:
$$
\text{Quinoxaline-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Quinoxaline-2-carbonyl chloride}
$$
Conditions : Reflux in anhydrous dichloromethane (2 hours, 80% yield).
Synthetic Route 2: Tandem Ring Formation
One-Pot Quinoxaline-Piperidine Cyclization
A tandem approach using 1,2-diaminobenzene and α-keto esters forms the quinoxaline core, while simultaneously constructing the piperidine ring via reductive amination:
$$
1,2\text{-Diaminobenzene} + \text{CH}3\text{COCO}2\text{Et} \xrightarrow{\text{HCl}} \text{Quinoxaline-2-carboxylate} \xrightarrow{\text{NH}2(\text{CH}2)_3\text{OH}} \text{Target Compound}
$$
Critical Parameters :
Alternative Methodologies and Comparative Analysis
Suzuki-Miyaura Cross-Coupling
A halogenated quinoxaline (e.g., 2-bromoquinoxaline) couples with a boronic ester-functionalized piperidine-ethanol under Pd catalysis:
$$
2\text{-Br-Quinoxaline} + \text{Bpin-Piperidine-Ethanol} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}
$$
Advantages :
Electrochemical Decarboxylative Alkylation
Recent advances in electrochemistry enable C–H alkylation of quinoxalin-2-ones with piperidine-ethanol derivatives:
$$
\text{Quinoxalin-2-one} + \text{2-(Piperidin-2-yl)ethanol} \xrightarrow{\text{Graphite Electrodes}} \text{Target Compound}
$$
Conditions :
- Electrolyte : LiClO₄ in acetonitrile.
- Current Density : 5 mA/cm².
Chemical Reactions Analysis
Possible Chemical Reactions
Given the structure of 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol , several types of chemical reactions can be anticipated:
-
Oxidation : The alcohol group can be oxidized to form an aldehyde or carboxylic acid, depending on the conditions and reagents used.
-
Alkylation : The piperidine nitrogen can undergo alkylation with alkyl halides or alkylating agents.
-
Ether Formation : The alcohol group can react with alkyl halides or alkoxide ions to form ethers.
-
Substitution Reactions : The quinoxaline and piperidine rings can undergo nucleophilic substitution reactions.
Quinoxaline Derivatives
Quinoxaline derivatives are known for their diverse pharmacological properties, including anticancer, antiviral, and antibacterial activities . The synthesis of quinoxaline derivatives often involves condensation reactions between 1,2-phenylenediamine and carbonyl compounds .
Piperidine Derivatives
Piperidine derivatives, like 2-(piperidin-2-yl)ethan-1-ol , can undergo various reactions such as acetylation, oxidation, and alkylation . The piperidine ring can also participate in substitution reactions at the nitrogen atom or ring carbon atoms.
Synthetic Methodologies
The synthesis of compounds similar to 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol might involve multi-step processes, including:
-
Formation of Quinoxaline Core : This typically involves the reaction of 1,2-phenylenediamine with a suitable carbonyl compound.
-
Attachment of Piperidine Moiety : This could involve alkylation or nucleophilic substitution reactions.
-
Introduction of Ethanol Moiety : This might be achieved through ether formation or alkylation reactions.
Spectroscopic Analysis
Spectroscopic techniques such as NMR and IR are crucial for characterizing the structure and functional groups of 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol . For example, the 1H NMR spectrum would show signals corresponding to the aromatic protons of the quinoxaline ring, the methylene protons of the piperidine and ethanol moieties, and any other functional groups present.
Biological Activities
Quinoxaline and piperidine derivatives have been explored for their biological activities, including anticancer, antiviral, and antibacterial properties . The specific biological activity of 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol would depend on its exact structure and functional groups.
Data Table: Potential Chemical Reactions
| Reaction Type | Description | Conditions/Reagents |
|---|---|---|
| Oxidation | Alcohol to aldehyde or carboxylic acid | Oxidizing agents (e.g., PCC, Jones reagent) |
| Alkylation | Piperidine N-alkylation | Alkyl halides or alkylating agents |
| Ether Formation | Alcohol with alkyl halides or alkoxides | Alkyl halides or alkoxide ions |
| Substitution | Nucleophilic substitution at quinoxaline or piperidine rings | Nucleophiles (e.g., amines, hydroxide) |
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol typically involves several key steps:
- Formation of Quinoxaline Derivative : This is achieved through the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound.
- Piperidine Ring Formation : A cyclization reaction introduces the piperidine ring.
- Attachment of Ethan-1-ol Group : This final step involves nucleophilic substitution reactions to attach the ethan-1-ol group to the piperidine ring.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable precursor in organic synthesis.
Biology
In biological research, 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol has been investigated for its potential as an enzyme inhibitor and receptor modulator. Notably, it has shown inhibitory effects on PARP-1 (Poly(ADP-ribose) polymerase 1), which is crucial for DNA repair processes. Studies indicate that derivatives of this compound exhibit varying IC50 values, suggesting that structural modifications can enhance its biological activity.
Industry
This compound is also explored in developing new materials and chemical processes. Its properties may lead to applications in pharmaceuticals and agrochemicals.
Recent studies have highlighted several areas of biological activity for this compound:
Enzyme Inhibition Studies
Research has demonstrated that certain derivatives possess significant inhibitory effects against PARP-1, with IC50 values ranging from 2.31 to 57.35 nM, indicating promising potential compared to established drugs like Olaparib .
Anticancer Activity
In vitro studies have shown that related quinoxaline derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds similar to this one have demonstrated effective growth inhibition against breast cancer cell lines .
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, related quinoxaline derivatives have shown efficacy against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies provide insights into the efficacy of 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol:
Case Study 1 : A peer-reviewed study evaluated the effects of this quinoxaline derivative on human cancer cells, revealing dose-dependent inhibition of cell proliferation and induction of apoptosis .
Case Study 2 : Another investigation focused on the antimicrobial properties where derivatives were tested against bacterial strains, confirming their effectiveness at low concentrations .
Mechanism of Action
The mechanism of action of 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to effects such as enzyme inhibition or receptor antagonism, which are valuable in therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Analogues
Piperazine-Based Ethanol Derivatives ()
Compounds like 2-(piperazin-1-yl)ethan-1-ol and its derivatives (e.g., 1-(4-benzylpiperazin-1-yl)-3-carbazol-9-ylpropan-2-ol) share the ethanol-piperazine backbone. Key differences include:
- Biological Activity: Piperazine derivatives are often used as intermediates for antipsychotics or antidepressants, whereas piperidine-quinoxaline hybrids may target CNS receptors or enzymes like monoamine oxidases .
Triazole-Quinoxaline Hybrids ()
The compound 2-(1-(Quinoxalin-2-yl)-1H-1,2,3-triazol-4-yl)ethyl methylbenzenesulfonate (14j) features a triazole ring instead of piperidine. Key contrasts:
- Stability and Reactivity : Triazoles are more rigid and may confer metabolic stability compared to piperidine’s flexibility.
- Synthetic Utility: Triazole-quinoxaline hybrids are often synthesized via click chemistry (CuAAC reactions), whereas piperidine derivatives may require reductive amination or ring-closing strategies .
Indole-Ethanol Derivatives ()
Impurities like 1-(N,N-diethylamino)-2-(3-indolyl)ethan-1-ol highlight ethanol-linked nitrogenous systems. Differences include:
- Aromatic Systems: Indole’s electron-rich structure contrasts with quinoxaline’s electron-deficient nature, affecting redox properties and receptor interactions.
Morpholine-Oxane Antidepressant ()
The antidepressant (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethan-1-ol shares an ethanol backbone but incorporates morpholine and oxane rings. Key distinctions:
- Functional Groups : Fluorine and methoxy groups enhance bioavailability and CNS penetration, features absent in the target compound.
- Therapeutic Use: This compound’s stereochemistry and morpholine ring are critical for serotonin/norepinephrine reuptake inhibition, whereas quinoxaline-piperidine systems may target different pathways .
Comparative Data Table
Biological Activity
2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol is a synthetic compound characterized by its unique structure, which integrates a quinoxaline moiety with a piperidine ring and an ethan-1-ol group. This compound has garnered attention in pharmacological research due to its potential biological activities, including enzyme inhibition and receptor modulation.
The chemical formula for 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol is , with a molecular weight of 257.33 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₉N₃O |
| Molecular Weight | 257.33 g/mol |
| CAS Number | 1270882-42-2 |
The biological activity of 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The quinoxaline component is known for its ability to inhibit specific enzymes, such as PARP-1 (Poly(ADP-ribose) polymerase 1), which plays a crucial role in DNA repair processes.
Enzyme Inhibition Studies
Recent studies have evaluated the compound's inhibitory effects on PARP-1. The results indicated varying IC50 values, suggesting that structural modifications can significantly influence activity. For instance, derivatives of quinoxaline exhibited IC50 values ranging from 2.31 to 57.35 nM, demonstrating promising inhibitory potential compared to the standard drug Olaparib .
Anticancer Activity
In vitro studies have shown that compounds similar to 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol possess significant anticancer properties. For example, certain derivatives demonstrated potent antiproliferative effects against breast cancer cell lines, with IC50 values indicating effectiveness comparable to established chemotherapeutics .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. While specific data on 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol's antimicrobial activity is limited, related quinoxaline derivatives have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .
Study on PARP Inhibition
A study focused on the design of new quinoxaline-based derivatives assessed their PARP inhibitory activity using a colorimetric assay. The findings highlighted that certain structural features enhance inhibitory potency, with some compounds outperforming Olaparib in terms of efficacy .
Cytotoxicity Assays
Another significant investigation involved evaluating the cytotoxic effects of quinoxaline derivatives on human leukemia cell lines (HL60, K562, U937). The results indicated that specific modifications to the quinoxaline structure could enhance cytotoxicity, suggesting a pathway for developing more effective anticancer agents .
Comparison with Similar Compounds
| Compound Name | Biological Activity | IC50 (nM) |
|---|---|---|
| Olaparib | PARP Inhibitor | 4.40 |
| Compound from Study | PARP Inhibitor | 3.05 |
| Compound A (related quinoxaline) | Antiproliferative against MDA-MB436 | 8.90 |
Q & A
Q. What are the recommended synthetic routes for 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of a quinoxaline derivative with a piperidine precursor under basic conditions (e.g., NaOH) to form the piperidine-quinoxaline backbone.
- Step 2 : Introduction of the ethanol moiety via ring-opening of ethylene oxide or nucleophilic substitution, optimized at 60–80°C in polar aprotic solvents like DMF or THF .
- Key Considerations : Catalyst selection (e.g., strong bases for ethylene oxide reactions) and solvent polarity significantly impact yield and purity. Purification often requires column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?
- 1H/13C NMR : Essential for verifying the quinoxaline-piperidine scaffold and ethanol substituent. Key signals include the hydroxyl proton (δ 1.5–2.5 ppm, broad) and aromatic protons from quinoxaline (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Confirms the presence of -OH (3200–3600 cm⁻¹) and C=N/C-O bonds (1600–1700 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. How can solubility challenges be addressed during in vitro assays?
- Use co-solvents like DMSO (≤1% v/v) to dissolve the compound, followed by dilution in aqueous buffers.
- For hydrophobic interactions, employ surfactants (e.g., Tween-80) or lipid-based carriers .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final synthetic step?
- Catalyst Screening : Test alternatives like KOH or phase-transfer catalysts to enhance nucleophilic attack efficiency.
- Temperature Control : Maintain precise thermal conditions (±2°C) to avoid side reactions (e.g., decomposition of the quinoxaline ring).
- Solvent Optimization : Switch to high-boiling solvents (e.g., DMSO) for reactions requiring prolonged heating .
Q. What strategies resolve stereochemical ambiguities in the piperidine-ethanol moiety?
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers.
- Stereoselective Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation to control stereocenters .
Q. How do structural modifications influence biological activity?
- Quinoxaline Modifications : Introduce electron-withdrawing groups (e.g., -Cl) to enhance π-π stacking with aromatic residues in target enzymes.
- Piperidine Substitutions : Replace the ethanol group with bulkier substituents (e.g., isopropyl) to probe steric effects on receptor binding .
Q. What computational methods predict binding interactions with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model interactions between the quinoxaline ring and ATP-binding pockets in kinases.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds .
Q. How can contradictory bioassay results (e.g., varying IC50 values) be reconciled?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and fluorescence polarization assays to rule out false positives .
Methodological Tables
Table 1 : Key Synthetic Parameters for Ethanol Moiety Introduction
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ Yield by 20% |
| Solvent (Polarity) | DMF (ε=36.7) | ↑ Solubility |
| Catalyst (NaOH) | 10 mol% | Prevents hydrolysis |
Table 2 : NMR Chemical Shifts for Key Protons
| Functional Group | δ (ppm) | Multiplicity |
|---|---|---|
| Quinoxaline C-H | 7.5–8.5 | Doublet (J=8 Hz) |
| Piperidine N-CH2 | 2.8–3.2 | Triplet |
| -OH (Ethanol) | 1.5–2.5 | Broad singlet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
